molecular formula C20H15ClFN5O2 B2993236 N-(2-chlorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-73-8

N-(2-chlorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2993236
CAS No.: 852450-73-8
M. Wt: 411.82
InChI Key: UAYKWWYOMYJROP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15ClFN5O2 and its molecular weight is 411.82. The purity is usually 95%.
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Scientific Research Applications

Translocator Protein (TSPO) Ligands

  • This compound is related to novel pyrazolo[1,5-a]pyrimidines that have been synthesized as potential ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These derivatives display subnanomolar affinity for TSPO and are potential in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).

Radiosynthesis for PET Imaging

  • Related 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, have been developed and synthesized with fluorine-18 labeling for in vivo imaging using positron emission tomography (PET), targeting the translocator protein (18 kDa) (Dollé et al., 2008).

Synthesis and Biological Evaluation

  • Substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs), indicating potential for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Anti-Lung Cancer Activity

  • Fluoro-substituted benzo[b]pyran derivatives related to the compound have been explored for their anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005).

Synthesis and Anti-Inflammatory Activity

  • Novel N-(3-chloro-4-flurophenyl) derivatives with anti-inflammatory activity have been synthesized, demonstrating potential therapeutic applications in inflammation treatment (Sunder & Maleraju, 2013).

Molecular Probes for A2A Adenosine Receptor

  • Derivatives such as SCH 442416, which are pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, have been developed as antagonists for the human A(2A) adenosine receptor, used as pharmacological probes in studies of this receptor (Kumar et al., 2011).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2/c21-17-4-2-1-3-13(17)9-23-18(28)11-26-12-24-19-16(20(26)29)10-25-27(19)15-7-5-14(22)6-8-15/h1-8,10,12H,9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYKWWYOMYJROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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